molecular formula C6H6N6O2 B5211280 2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid

2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid

Cat. No.: B5211280
M. Wt: 194.15 g/mol
InChI Key: AXHAMFGHDAJJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields.

Scientific Research Applications

2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid has been studied for its potential applications in a variety of scientific fields. One area of interest is in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs that target specific biological pathways. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological pathways. This inhibition can lead to a variety of effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on cells and tissues. For example, it has been shown to inhibit the growth of certain cancer cells, induce apoptosis in certain cell types, and inhibit the activity of specific enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid in lab experiments is its potential as a lead compound for drug development. It has also been shown to have a variety of effects on cells and tissues, making it a useful tool for studying specific biological pathways. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are many potential future directions for research on 2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid. One area of interest is in the development of new drugs based on this compound. It may also be useful in the study of specific biological pathways, particularly those involved in cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis method for 2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid involves the reaction of 2-chloro-6-(trichloromethyl)pyridazine with hydrazine hydrate in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using standard techniques.

Properties

IUPAC Name

([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c13-6(14)10-8-4-1-2-5-9-7-3-12(5)11-4/h1-3,10H,(H,8,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHAMFGHDAJJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NNC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.